Enhanced Acidity: pKa Comparison with 2,4,6-Trimethylbenzoic Acid (Mesitoic Acid)
2,4,6-Trimethyl-3-nitrobenzoic acid exhibits a predicted pKa of 2.98±0.32, making it a significantly stronger acid than its non-nitrated analog, 2,4,6-trimethylbenzoic acid (mesitoic acid), which has a reported pKa of 3.448 at 25°C .
| Evidence Dimension | Acid Dissociation Constant (pKa) |
|---|---|
| Target Compound Data | 2.98 ± 0.32 (Predicted) |
| Comparator Or Baseline | 2,4,6-Trimethylbenzoic acid: pKa = 3.448 (25°C) |
| Quantified Difference | Target compound is approximately 0.47 pKa units lower (more acidic). |
| Conditions | Predicted value from ChemicalBook vs. experimental value from ChemicalBook for comparator. |
Why This Matters
The lower pKa of 2,4,6-trimethyl-3-nitrobenzoic acid indicates greater proton lability, which can influence its reactivity in salt formation, esterification, and other acid-catalyzed or base-mediated transformations compared to the non-nitrated parent acid.
